molecular formula C13H9F3O5 B5794535 methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate

methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate

Cat. No. B5794535
M. Wt: 302.20 g/mol
InChI Key: WGDGLHDMXWBFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex chemical process and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of certain signaling pathways involved in cancer development.
Biochemical and Physiological Effects:
Methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been found to exhibit antibacterial and antifungal activities. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders and as a diagnostic tool for certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate in lab experiments include its potential applications in various scientific research fields, its ability to inhibit certain enzymes and signaling pathways, and its range of biochemical and physiological effects. However, the limitations include the complex chemical process involved in its synthesis and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate. One potential direction is the investigation of its potential use in the treatment of neurological disorders. Another direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.

Synthesis Methods

Methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate is synthesized through a complex chemical process that involves several steps. The first step involves the reaction of 4-hydroxycoumarin with trifluoromethyl ketone to produce a key intermediate. This intermediate is then reacted with methyl chloroacetate to produce the final product, methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate.

Scientific Research Applications

Methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been found to exhibit antibacterial and antifungal activities. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders and as a diagnostic tool for certain diseases.

properties

IUPAC Name

methyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O5/c1-19-12(18)6-20-7-2-3-8-9(13(14,15)16)5-11(17)21-10(8)4-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDGLHDMXWBFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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